9,10-Dihydro-1-benzo[A]pyrene-7(8H)-one oxime
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Description
Synthesis Analysis
The enzymatic conversion of benzo(a)pyrene by liver microsomes results in the formation of diol-epoxide derivatives through a series of stereospecific and stereoselective reactions. These processes lead to the formation of compounds such as r-7,t-8-dihydroxy-t-9,10-oxy-7,8,9,10-tetrahydrobenzo(a)pyrene, which are highly mutagenic and considered ultimate carcinogens of benzo(a)pyrene (Yang et al., 1976).
Molecular Structure Analysis
The molecular structure of dihydroxy epoxy tetrahydrobenzo[a]pyrene derivatives has been elucidated through X-ray crystallography, revealing the precise arrangement of hydroxyl and epoxide groups and their spatial orientation relative to the aromatic system. These studies provide insight into the conformation and stability of these carcinogenic metabolites (Neidle et al., 1980).
Chemical Reactions and Properties
The diol-epoxides of benzo[a]pyrene undergo various chemical reactions, including binding to DNA, RNA, and proteins with high stereoselectivity. These interactions are critical for understanding the mutagenic and carcinogenic properties of benzo[a]pyrene metabolites. The formation of adducts with nucleic acids occurs preferentially at specific sites, indicating a mechanism for the mutagenesis induced by these compounds (Koreeda et al., 1978).
Physical Properties Analysis
The physical properties of benzo[a]pyrene derivatives, such as solubility, melting point, and stability, are influenced by the presence of functional groups introduced during metabolic activation. The diol-epoxides, for example, are unstable in aqueous media, which has implications for their detection, characterization, and biological activity.
Chemical Properties Analysis
The chemical properties, including reactivity and the ability to form adducts with biological macromolecules, are central to the carcinogenicity of benzo[a]pyrene metabolites. The stereochemical configuration of these metabolites affects their interaction with DNA and the efficiency of adduct formation, which is critical for understanding their role in carcinogenesis (Thakker et al., 1978).
Scientific Research Applications
Metabolic Pathways and Carcinogenic Potency
The metabolism of benzo[a]pyrene, a closely related compound, to reactive diol epoxides and their stereoselective formation has been extensively studied. These metabolites, such as the diol-epoxides formed from benzo[a]pyrene, exhibit high reactivity and have been implicated in carcinogenesis due to their ability to form DNA adducts (Yang et al., 1976), (Yang et al., 1977). This pathway's significance lies in its potential to elucidate the mutagenic and carcinogenic processes associated with polycyclic aromatic hydrocarbons (PAHs).
Mechanism of Enzymatic Formation
The enzymatic conversion of benzo[a]pyrene involves specific oxygenation steps leading to the formation of optically active intermediates and diol epoxides. These processes are crucial for understanding the metabolic activation and detoxification pathways of PAHs, including derivatives like "9,10-Dihydro-1-benzo[A]pyrene-7(8H)-one oxime" (Yang et al., 1977).
Binding and Adduct Formation
Studies have shown that benzo[a]pyrene diol epoxides can form adducts with DNA, RNA, and proteins, displaying high stereoselectivity. This interaction is pivotal in understanding the genotoxic effects of PAHs and their metabolites, offering insights into the mechanisms by which these compounds exert their carcinogenic effects (Koreeda et al., 1978).
properties
IUPAC Name |
(NE)-N-(9,10-dihydro-8H-benzo[a]pyren-7-ylidene)hydroxylamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO/c22-21-18-6-2-5-15-16-10-9-13-4-1-3-12-7-8-14(11-17(15)18)20(16)19(12)13/h1,3-4,7-11,22H,2,5-6H2/b21-18+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTDIHTYSTGYSPA-DYTRJAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C3C=CC4=C5C3=C2C=CC5=CC=C4)C(=NO)C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C=C3C=CC4=C5C3=C2C=CC5=CC=C4)/C(=N/O)/C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9,10-Dihydro-1-benzo[A]pyrene-7(8H)-one oxime |
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